Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 33567-54-3
VCID: VC16043881
InChI: InChI=1S/C11H11ClO4/c1-14-8-4-3-6(12)5-7(8)9-10(16-9)11(13)15-2/h3-5,9-10H,1-2H3
SMILES:
Molecular Formula: C11H11ClO4
Molecular Weight: 242.65 g/mol

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

CAS No.: 33567-54-3

Cat. No.: VC16043881

Molecular Formula: C11H11ClO4

Molecular Weight: 242.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate - 33567-54-3

Specification

CAS No. 33567-54-3
Molecular Formula C11H11ClO4
Molecular Weight 242.65 g/mol
IUPAC Name methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate
Standard InChI InChI=1S/C11H11ClO4/c1-14-8-4-3-6(12)5-7(8)9-10(16-9)11(13)15-2/h3-5,9-10H,1-2H3
Standard InChI Key UKUHRBVTJWEYBW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)C2C(O2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with a methoxy group (-OCH3_3) at the ortho (2nd) position and a chlorine atom at the para (5th) position relative to the oxirane ring. The oxirane ring itself is esterified with a methyl group, forming a carboxylate ester. This configuration introduces significant stereoelectronic effects that influence its reactivity.

Key Structural Data:

PropertyValue
IUPAC Namemethyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate
Molecular FormulaC11H11ClO4\text{C}_{11}\text{H}_{11}\text{ClO}_{4}
Molecular Weight242.65 g/mol
Canonical SMILESCOC1=C(C=C(C=C1)Cl)C2C(O2)C(=O)OC
InChI KeyUKUHRBVTJWEYBW-UHFFFAOYSA-N

The stereochemistry of the oxirane ring (cis or trans) remains unspecified in available literature, though analogous compounds, such as methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, demonstrate stereospecific reactivity in ring-opening reactions .

Synthesis and Synthetic Routes

General Methodology

The synthesis of methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate typically involves epoxidation of a precursor α,β-unsaturated ester. For example, the Sharpless epoxidation or Corey-Chaykovsky reaction could be employed to form the oxirane ring. A plausible route begins with 5-chloro-2-methoxycinnamic acid methyl ester, which undergoes epoxidation using a peracid (e.g., mCPBA) or a transition-metal catalyst.

Example Reaction Pathway:

  • Chlorination and Methoxylation:

    • Starting from 2-methoxyphenylacetic acid, chlorination at the 5th position introduces the chlorine substituent.

  • Esterification:

    • Conversion to the methyl ester using methanol under acidic conditions.

  • Epoxidation:

    • Treatment with a peracid (e.g., mCPBA) in dichloromethane yields the epoxide .

This pathway mirrors methods described for structurally related epoxides, such as methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate, where Polniaszek and Belmont (1989) demonstrated efficient epoxidation of α,β-unsaturated esters .

Physicochemical Properties

Stability and Reactivity

The compound’s epoxide ring is susceptible to nucleophilic attack, making it reactive toward amines, thiols, and water. This reactivity is critical in prodrug applications, where enzymatic hydrolysis in vivo releases the active carboxylic acid.

Key Physical Properties:

PropertyValueSource
Density1.224 g/cm³ (analogous compound)
Boiling Point284.3°C (analogous compound)
LogP~1.3 (estimated)

The presence of the chlorine atom enhances lipophilicity compared to non-halogenated analogs, potentially improving membrane permeability.

Applications in Pharmaceutical Research

Intermediate in Organic Synthesis

The compound’s epoxide ring serves as a versatile intermediate for synthesizing diols, amino alcohols, and heterocycles. For instance:

  • Ring-Opening Reactions: Reacting with nucleophiles like water or amines yields vicinal diols or β-amino alcohols, valuable in asymmetric synthesis .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling with aryl halides could extend the aromatic system for drug discovery applications.

Future Research Directions

  • Stereochemical Elucidation: Determination of the compound’s stereochemistry via X-ray crystallography or chiral HPLC.

  • Biological Activity Screening: Evaluation of its potential as an antimicrobial, antiviral, or anticancer agent.

  • Synthetic Optimization: Development of enantioselective epoxidation methods to access stereopure derivatives .

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